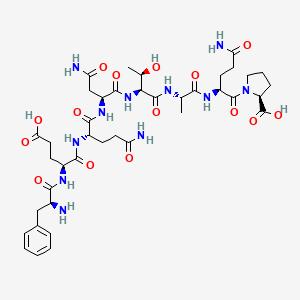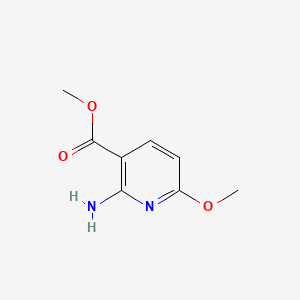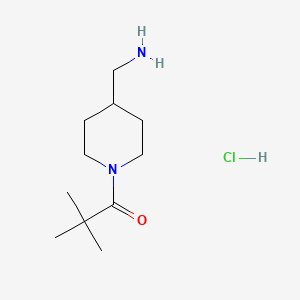
N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C11H23ClN2O .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 234.768. Unfortunately, the search results did not provide further information on its physical and chemical properties.Applications De Recherche Scientifique
Advanced Drug Delivery Systems
Research on acyclic nucleoside phosphonates (ANPs) like cidofovir and adefovir demonstrates the exploration of compounds with potent antiviral activities. ANPs have been shown to interact specifically with viral DNA polymerases, leading to their application in treating a wide range of DNA virus infections. The development and clinical application of these compounds underscore the ongoing search for effective antiviral agents and their potential formulation strategies (Naesens et al., 1997).
Novel Pharmacological Insights
The study of chlorogenic acid (CGA), a phenolic compound, highlights the multifaceted roles of chemical compounds in modulating various biological pathways. CGA exhibits a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. This type of research into the pharmacological effects of chemical compounds illuminates the potential for discovering new therapeutic applications of similar compounds (Naveed et al., 2018).
Environmental and Material Sciences
In the realm of environmental science, studies on the adsorption mechanisms of organic chemicals on carbon nanotubes (CNTs) represent a significant advancement in understanding how materials can be used to address pollution and environmental contamination. This research highlights the complex interactions between organic molecules and advanced materials, suggesting potential applications in water treatment and pollution remediation (Pan & Xing, 2008).
Analytical Chemistry and Sensing Technologies
Aptamers, as explored in recent studies, are artificial single-stranded DNA or RNA sequences that bind with high specificity to targets, showcasing the cutting-edge in bioanalytical applications. The development and application of aptamers in detecting small molecules, proteins, and even entire cells offer insights into the potential use of similar chemical compounds in creating highly selective and sensitive diagnostic tools (Iliuk et al., 2011).
Mécanisme D'action
The mechanism of action for N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is not clear from the search results. It’s worth noting that this compound is used for proteomics research , but the specific interactions or effects it has within this context are not detailed in the available information.
Orientations Futures
The future directions of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride are not clear from the search results. As it is a biochemical used for proteomics research , it may continue to be used in this field, but specific future applications or research directions are not detailed in the available information.
Propriétés
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFLVUHKYRHMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693185 |
Source


|
| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286273-18-4 |
Source


|
| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






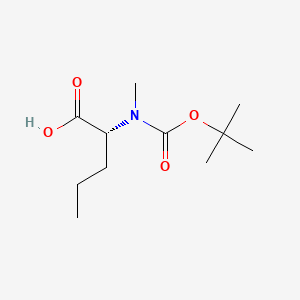

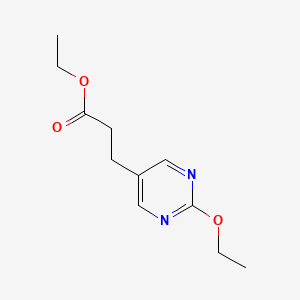
![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)
![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)
